What is the CAS registry number for Methyl 4-ethyl-3-oxohexanoate?
What is the CAS registry number for Methyl 4-ethyl-3-oxohexanoate?
A Comprehensive Technical Guide to Methyl 4-ethyl-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-ethyl-3-oxohexanoate (CAS Registry Number: 425629-32-9) is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This guide provides a detailed overview of its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. A special emphasis is placed on the crossed Claisen condensation as a primary synthetic route, with a complete, step-by-step protocol provided. Furthermore, this document outlines modern analytical techniques, such as NMR, IR, and mass spectrometry, for the structural elucidation and purity assessment of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization in a laboratory setting.
Compound Identification and Properties
Chemical Identity
The definitive identification of a chemical compound is crucial for regulatory compliance, safety, and scientific reproducibility. The primary identifier for Methyl 4-ethyl-3-oxohexanoate is its CAS Registry Number.
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IUPAC Name: Methyl 4-ethyl-3-oxohexanoate
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Molecular Formula: C₉H₁₆O₃[1]
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Molecular Weight: 172.22 g/mol [1]
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SMILES Code: CCC(C(=O)CC(=O)OC)CC[2]
Physicochemical Properties
The physical and chemical properties of Methyl 4-ethyl-3-oxohexanoate are summarized in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding its behavior in different chemical environments.
| Property | Value | Source |
| Molecular Weight | 172.22 g/mol | [1] |
| Molecular Formula | C₉H₁₆O₃ | [1] |
| Purity (typical) | >98% | [1] |
| Physical State | Not explicitly stated, likely a liquid at room temperature |
Synthesis of Methyl 4-ethyl-3-oxohexanoate: A Focus on Crossed Claisen Condensation
The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being a fundamental carbon-carbon bond-forming reaction.[3][4][5] For the preparation of Methyl 4-ethyl-3-oxohexanoate, a "crossed" Claisen condensation is necessary, as it involves two different ester molecules.[4][5]
Mechanistic Insights
The crossed Claisen condensation requires one ester to be enolizable (possessing α-hydrogens) and the other, ideally, to be non-enolizable to minimize self-condensation byproducts.[4] In the synthesis of Methyl 4-ethyl-3-oxohexanoate, methyl propanoate can act as the enolizable component, while a non-enolizable ester such as methyl formate or a carbonate can be used. However, a more practical approach for this specific molecule involves the reaction between the enolate of methyl acetate and an appropriate acylating agent like ethyl butyrate, or a related synthetic equivalent.
The reaction proceeds via the following key steps:
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Enolate Formation: A strong base, such as sodium methoxide or lithium diisopropylamide (LDA), deprotonates the α-carbon of an ester, forming a nucleophilic enolate.[4]
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Nucleophilic Attack: The ester enolate attacks the electrophilic carbonyl carbon of the second ester molecule.
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Tetrahedral Intermediate: A tetrahedral intermediate is formed.
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Elimination: The intermediate collapses, expelling an alkoxide as a leaving group to form the β-keto ester.[4]
A critical aspect of the Claisen condensation is the use of a stoichiometric amount of base. The resulting β-keto ester is more acidic than the starting alcohol, and the final, irreversible deprotonation of the product drives the equilibrium towards its formation.[3]
Experimental Protocol: Synthesis via Crossed Claisen Condensation
This protocol outlines a plausible method for the synthesis of Methyl 4-ethyl-3-oxohexanoate.
Materials:
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Methyl 3-ethylpentanoate
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Methyl acetate
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Sodium methoxide (NaOMe)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
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Base Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.
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Ester Addition: A mixture of methyl 3-ethylpentanoate (1.0 equivalent) and methyl acetate (1.5 equivalents) is added dropwise to the stirred suspension of the base at room temperature.
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Reaction: The reaction mixture is gently refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: After cooling to room temperature, the reaction is quenched by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~5-6).
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Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 4-ethyl-3-oxohexanoate.
Purification
The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials, byproducts, and residual solvent. Column chromatography is a standard and effective method for the purification of β-keto esters.[6][7][8]
Protocol for Column Chromatography
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is commonly used. A gradient elution, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, is often effective.
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Procedure:
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A slurry of silica gel in hexane is packed into a chromatography column.
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The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel.
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The solvent is evaporated, and the dry, adsorbed sample is loaded onto the top of the column.
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The column is eluted with the chosen solvent system, and fractions are collected.
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The fractions are analyzed by TLC to identify those containing the pure product.
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The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified Methyl 4-ethyl-3-oxohexanoate.
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Analytical Characterization
The structural confirmation and purity assessment of the synthesized Methyl 4-ethyl-3-oxohexanoate are performed using a combination of spectroscopic techniques. β-keto esters can exist as a mixture of keto and enol tautomers, which can be observed in their spectra.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[9] Both ¹H and ¹³C NMR should be performed.
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¹H NMR: The spectrum will show characteristic signals for the different protons in the molecule. The presence of the enol form can be identified by a characteristic signal for the enolic proton, typically in the range of 12-15 ppm. The protons on the α-carbon will have distinct chemical shifts for the keto and enol forms.
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¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ketone and ester groups, as well as for the carbons of the enol double bond if present.
A detailed protocol for preparing a sample for NMR analysis can be found in the literature.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[9]
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Keto Form: A strong absorption band around 1745 cm⁻¹ for the ester carbonyl and another around 1715 cm⁻¹ for the ketone carbonyl are expected.
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Enol Form: The spectrum of the enol tautomer will show a broad absorption for the O-H stretch of the enolic hydroxyl group (around 3200-2500 cm⁻¹) and a C=C stretch around 1640 cm⁻¹. The carbonyl absorption will be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11] The molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 4-ethyl-3-oxohexanoate (172.22 g/mol ) should be observed.
Characterization Workflow
Caption: Workflow for the analytical characterization of the product.
Conclusion
This technical guide has provided a comprehensive overview of Methyl 4-ethyl-3-oxohexanoate, beginning with its definitive identification through its CAS Registry Number, 425629-32-9. The synthesis via a crossed Claisen condensation has been detailed, along with protocols for its purification and in-depth analytical characterization. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the effective use of this important chemical intermediate.
References
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
-
Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
Bentham Science Publishers. (2021, August 1). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. Retrieved from [Link]
-
RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
ACS Publications. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters1. Journal of the American Chemical Society. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
PMC. (n.d.). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
PubChem. (2026, January 24). (4-Nitrophenyl)methyl 4-ethyl-3-oxohexanoate | C15H19NO5 | CID 152736895. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
ACS Publications. (2010, November 17). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. 425629-32-9|Methyl 4-ethyl-3-oxohexanoate|BLD Pharm [bldpharm.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
